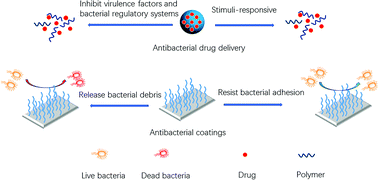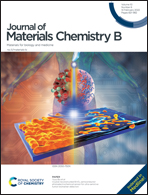Versatile polymer-based strategies for antibacterial drug delivery systems and antibacterial coatings
Journal of Materials Chemistry B Pub Date: 2022-01-06 DOI: 10.1039/D1TB02417E
Abstract
Human health damage and economic losses due to bacterial infections are very serious issues worldwide. Excessive use of antibiotics has caused an increase in bacterial resistance. Fortunately, various non-antibiotic antibacterial materials have been developed to treat bacterial infections without bacterial resistance. This review mainly introduces functional polymers with an intrinsic antibacterial ability and their applications in antibacterial drug delivery systems. The antibacterial strategies of polymer-based coatings include resisting bacterial adhesion and releasing bacterial debris. Their direct and assisted antibacterial effects are also discussed. The development of polymer-based antimicrobial drugs and coatings is prospected in this review.

Recommended Literature
- [1] Macromonomer crosslinking polymerized scaffolds for mechanically robust and flexible perovskite solar cells†
- [2] Gas phase electrochemical detection of single latex particles
- [3] Contents
- [4] Notices to correspondents
- [5] Novel fungus–titanate bio-nanocomposites as high performance adsorbents for the efficient removal of radioactive ions from wastewater†
- [6] Hierarchical nanosheet-assembled yolk–shell TiO2 microspheres with improved photocatalytic activity†
- [7] De novo design of microporous transition metal oxides
- [8] Predicting submicron air pollution indicators: a machine learning approach†
- [9] Metal-free synthesis of aminomethylated imidazoheterocycles: dual role of tert-butyl hydroperoxide as both an oxidant and a methylene source†
- [10] Coordinated water molecule-induced solid-state superprotonic conduction by a highly scalable and pH-stable coordination polymer (CP)†










